Structural Uniqueness: N-(3-Trifluoromethyl)phenyl vs. 2,4-bis(trifluoromethyl)benzyl-Protected ERRα PROTAC Analog 6c
CAS 301858-38-8 possesses an N-(3-trifluoromethyl)phenyl amide substituent, distinguishing it from the most structurally characterized analog, compound 6c [1]. Compound 6c contains a bulkier 4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl group on the acrylamide β-position and a different amide terminus critical for recruiting the E3 ligase complex via a linked VHL ligand [1]. This fundamental structural divergence means that CAS 301858-38-8 cannot recapitulate the potent ERRα degradation activity of 6c, which degrades ERRα protein by >80% at 30 nM [1]. The target compound's amide region is incapable of forming the ternary complex required for PROTAC-mediated degradation [1].
| Evidence Dimension | ERRα protein degradation |
|---|---|
| Target Compound Data | Not measured; structural features incompatible with PROTAC function |
| Comparator Or Baseline | Compound 6c: >80% ERRα degradation at 30 nM |
| Quantified Difference | Qualitative; target compound lacks the E3 ligase ligand essential for degradation activity |
| Conditions | MCF-7 breast cancer cell line, 24-h treatment, Western blot quantification |
Why This Matters
For researchers seeking an ERRα degrader, procuring CAS 301858-38-8 would yield an inactive compound; the required PROTAC architecture is absent.
- [1] Peng, L. et al. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation. ACS Med. Chem. Lett. 2019, 10, 767–772. View Source
